molecular formula C16H17NO5S B7645922 5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid

5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid

Cat. No.: B7645922
M. Wt: 335.4 g/mol
InChI Key: NXPIYKBYYVWISJ-UHFFFAOYSA-N
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Description

5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfamoyl group attached to a dimethylphenyl ring and a methoxybenzoic acid moiety. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid typically involves the following steps:

    Formation of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting 3,5-dimethylphenylamine with chlorosulfonic acid to form 3,5-dimethylphenylsulfonamide.

    Coupling with Methoxybenzoic Acid: The 3,5-dimethylphenylsulfonamide is then coupled with 2-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these processes include dichloromethane and dimethylformamide.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3,5-Dimethylphenyl)sulfamoyl]thiophene-3-carboxylic acid
  • 5-[(3,5-Dimethylphenyl)sulfamoyl]furan-2-carboxylic acid

Uniqueness

5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid is unique due to the presence of both a methoxybenzoic acid moiety and a sulfamoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(3,5-dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-10-6-11(2)8-12(7-10)17-23(20,21)13-4-5-15(22-3)14(9-13)16(18)19/h4-9,17H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPIYKBYYVWISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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